molecular formula C19H23N5S2 B2807965 2-(((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine CAS No. 868221-18-5

2-(((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine

Cat. No. B2807965
CAS RN: 868221-18-5
M. Wt: 385.55
InChI Key: HRSLKTQIUMOGAC-UHFFFAOYSA-N
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Description

The compound “2-(((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine” belongs to a class of compounds known as thioxopyrimidines . Thioxopyrimidines and their condensed analogs are known for their diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .


Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .


Molecular Structure Analysis

The molecular structure of thioxopyrimidines is characterized by the presence of a pyrimidine ring with an exocyclic sulfur atom at position 2 . Computational spectroscopic analytical items (IR, NMR, and UV–Vis) are often used to study the molecular and electronic behavior of these compounds .


Chemical Reactions Analysis

The chemical reactions involving thioxopyrimidines often involve [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions . These reactions are often used in the synthesis of thioxopyrimidines and their condensed analogs .

Mechanism of Action

While the specific mechanism of action for “2-(((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine” is not mentioned in the sources, it’s known that pyrimidine derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . This suggests that the compound could potentially interact with biological systems in a similar manner.

Safety and Hazards

The safety data sheet for a similar compound, 4-Methyl-2-(methylthio)pyrimidine, indicates that it causes skin irritation and serious eye irritation . It’s important to handle such compounds with care, using appropriate protective equipment .

Future Directions

The future directions in the research of thioxopyrimidines and their condensed analogs could involve the development of new effective methods for their synthesis . Additionally, due to their diverse biological activities, these compounds could potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

2-[[5-butylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5S2/c1-2-3-14-25-19-23-22-17(15-26-18-20-11-7-12-21-18)24(19)13-10-16-8-5-4-6-9-16/h4-9,11-12H,2-3,10,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSLKTQIUMOGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(N1CCC2=CC=CC=C2)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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